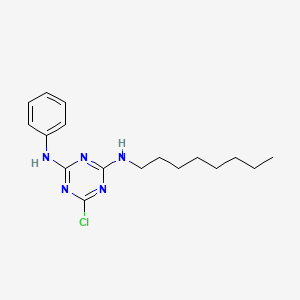![molecular formula C25H29N3O2S B11540160 ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate](/img/structure/B11540160.png)
ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[45]dec-2-en-1-yl]benzoate is a complex organic compound characterized by its unique spirocyclic structure This compound features a diazaspirodecane core, which is a bicyclic system containing nitrogen atoms, and is further functionalized with an ethyl benzoate group and a methylsulfanyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone or aldehyde precursor. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Introduction of the Imino Group: The imino group is introduced via a condensation reaction between the spirocyclic intermediate and an aromatic amine, such as 3-methylphenylamine. This step may require a dehydrating agent to drive the reaction to completion.
Functionalization with Methylsulfanyl and Ethyl Benzoate Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic ring and the spirocyclic core can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the specific reagents used.
科学研究应用
Ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of bacterial cell membranes. The imino group and the spirocyclic structure are crucial for binding to these targets, influencing the compound’s overall efficacy.
相似化合物的比较
Similar Compounds
- Ethyl 4-[(4Z)-4-[(2-ethylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate
- Ethyl 4-[(4Z)-4-[(4-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate
Uniqueness
Ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group, in particular, may enhance its binding affinity to certain biological targets compared to other similar compounds.
This detailed overview provides a comprehensive understanding of ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[45]dec-2-en-1-yl]benzoate, covering its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C25H29N3O2S |
|---|---|
分子量 |
435.6 g/mol |
IUPAC 名称 |
ethyl 4-[4-(3-methylphenyl)imino-2-methylsulfanyl-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate |
InChI |
InChI=1S/C25H29N3O2S/c1-4-30-22(29)19-11-13-21(14-12-19)28-24(31-3)27-23(25(28)15-6-5-7-16-25)26-20-10-8-9-18(2)17-20/h8-14,17H,4-7,15-16H2,1-3H3 |
InChI 键 |
JCJOSZXCNPTOFQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC(=NC3=CC=CC(=C3)C)C24CCCCC4)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B11540088.png)
![2-bromo-N-(4-{[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11540102.png)
![ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11540115.png)
![4-[(E)-[(2-{N'-[(E)-[4-(3,5-Dinitrobenzoyloxy)phenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11540119.png)
![5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11540120.png)
![2-Oxopropane-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}](/img/structure/B11540121.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11540128.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11540149.png)
![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11540150.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11540155.png)

![N'-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B11540181.png)
![2,8-bis(2,4-dimethylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11540191.png)
![3-bromo-N-[2-({(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11540198.png)
